(3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine
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Overview
Description
(3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a chemical compound with the molecular formula C11H21N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine typically involves the reaction of 1-(1-methyl-1H-pyrazol-4-yl)ethanone with 3-ethoxypropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amines and alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
(3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-1H-pyrazol-4-yl)ethanone
- 3-Ethoxypropylamine
- 1-Methyl-1H-pyrazole
Uniqueness
(3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H21N3O |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3-ethoxy-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H21N3O/c1-4-15-7-5-6-12-10(2)11-8-13-14(3)9-11/h8-10,12H,4-7H2,1-3H3 |
InChI Key |
YNERNARQLBWYTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(C)C1=CN(N=C1)C |
Origin of Product |
United States |
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